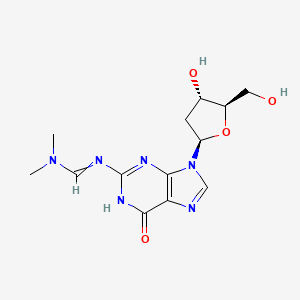

5'-O-DMT-N2-DMF-dG

Description

Significance of Modified Nucleosides in Understanding Genomic Processes

Modified nucleosides are not merely structural variants; they are integral components that influence nucleic acid structure, stability, and interactions with proteins and other molecules. In endogenous nucleic acids, over 150 different modifications have been identified, participating in critical biological functions such as regulating gene expression, stabilizing RNA structures, and modulating protein translation. researchgate.netnih.gov For instance, modifications in transfer RNAs (tRNAs) can influence codon recognition and translation rates, fine-tuning protein synthesis. nih.gov In messenger RNAs (mRNAs), modifications like N6-methyladenosine (m6A) can impact stability, translation initiation, and efficiency. biorxiv.org Studying these natural modifications often involves synthesizing oligonucleotides containing the modified nucleosides to probe their biochemical and biological effects. Synthetic nucleoside analogs also serve as valuable tools to investigate enzymatic mechanisms, DNA damage, and repair pathways. tandfonline.comfrontiersin.org

Overview of Synthetic Deoxyguanosine Derivatives as Research Tools

Synthetic deoxyguanosine derivatives are widely used in chemical biology and molecular biology research. These derivatives often involve modifications to the sugar moiety, the phosphate (B84403) backbone, or the guanine (B1146940) base itself. Base modifications, such as halogenation or the introduction of bulky substituents at the C8 position, can alter the conformational preferences of deoxyguanosine, influencing DNA structure (e.g., favoring the syn conformation) and interactions with proteins. csic.esresearchgate.net Such modified dG derivatives are synthesized and incorporated into oligonucleotides to study their impact on DNA structure (like Z-DNA formation), stability, and recognition by enzymes involved in DNA replication, repair, and modification. csic.esoup.comoup.com The ability to synthesize deoxyguanosine derivatives with specific modifications provides researchers with precise tools to dissect the roles of these alterations in biological systems.

Rationale for Utilizing N-Protected Deoxyguanosine Analogs in Oligonucleotide Synthesis

Chemical synthesis of oligonucleotides, particularly using the widely adopted phosphoramidite (B1245037) method, involves a series of coupling reactions where nucleotide monomers are sequentially added to a growing chain attached to a solid support. biotage.comumich.edu Deoxyguanosine presents a challenge in this process due to the presence of an exocyclic amino group at the C2 position of the guanine base. This amino group is nucleophilic and can participate in undesirable side reactions during the synthesis cycle, such as reacting with the activated phosphoramidite monomer or undergoing modification during capping steps. umich.edu To prevent these side reactions and ensure high coupling efficiency and product purity, the exocyclic amino group of deoxyguanosine must be temporarily protected.

Various protecting groups have been developed for the N2 position of deoxyguanosine. The choice of protecting group is critical as it must be stable under the oligonucleotide synthesis conditions (including detritylation, coupling, oxidation, and capping) but easily removable under mild conditions after the synthesis is complete to yield the native oligonucleotide. umich.edu

One commonly employed protecting group for the N2 position of deoxyguanosine is the dimethylformamidine (dmf) group, resulting in the derivative N2-dimethylformamidyl-deoxyguanosine (DMF-dG). The rationale for using the dmf group lies in its balance of stability during synthesis and lability during post-synthetic deprotection. Compared to other protecting groups like the isobutyryl (ibu) or benzoyl (bz) groups, the dmf group is generally more labile to ammonia (B1221849), allowing for faster deprotection under milder conditions. biotage.comcsic.esatdbio.com This is particularly advantageous when synthesizing oligonucleotides containing base-labile modifications or when faster synthesis cycles are desired, as in high-throughput applications. sigmaaldrich.comqualitysystems.com.tw While the dmf group has been noted to be potentially more susceptible to depurination under acidic detritylation conditions compared to more stable groups, the extent of depurination during standard oligonucleotide synthesis is generally considered small, making it a viable and often preferred alternative, especially for sequences where rapid deprotection is critical. csic.es The use of DMF-dG phosphoramidites allows for efficient incorporation into the growing oligonucleotide chain with high coupling efficiencies. csic.es

Detailed research findings highlight the effectiveness of the dmf protecting group in facilitating oligonucleotide synthesis. Studies comparing different protecting groups have shown that while coupling efficiencies can be similar, the choice of protecting group impacts the final yield and purity of the oligonucleotide after deprotection. For example, in the synthesis of oligonucleotides containing 2-aminopurine (B61359), which also requires N-protection, the dmf-protected derivative allowed for complete deprotection in 2 hours at room temperature with concentrated ammonia, whereas the isobutyryl group required 8 hours under the same conditions. csic.es Another study specifically on dG(dmf) phosphoramidite noted that deprotection in concentrated ammonia is reduced to 2 hours at 55 °C or 1 hour at 65 °C, which is faster than with the conventional dG(ibu). sigmaaldrich.comqualitysystems.com.tw This faster deprotection is particularly beneficial for synthesizing G-rich sequences, where incomplete deprotection can be a more significant issue with less labile protecting groups. sigmaaldrich.comqualitysystems.com.tw

The synthesis of N2-dimethylformamidyl-2′-deoxyguanosine derivatives typically involves reacting deoxyguanosine with N,N-dimethylformamide dimethyl acetal. oup.comnih.gov The resulting protected nucleoside can then be further modified, for example, by dimethoxytritylation at the 5' hydroxyl group and subsequent phosphoramidite formation for use in automated oligonucleotide synthesis. oup.comnih.govglenresearch.com

Table 1 provides a comparison of deprotection times for dG protected with isobutyryl (ibu) and dimethylformamidine (dmf) groups.

| dG Protecting Group | Temperature (°C) | Time (hours) | Deprotection Extent | Source |

| ibu | RT | 36 | Complete | glenresearch.com |

| ibu | 55 | 16 | Complete | glenresearch.com |

| ibu | 65 | 8 | Complete | glenresearch.com |

| dmf | RT | 2 | Totally removed | csic.es |

| dmf | RT | 16 | Complete | glenresearch.com |

| dmf | 55 | 2 | Faster than ibu | sigmaaldrich.comqualitysystems.com.tw |

| dmf | 55 | 4 | Complete | glenresearch.com |

| dmf | 65 | 1 | Faster than ibu | sigmaaldrich.comqualitysystems.com.tw |

| dmf | 65 | 2 | Complete | glenresearch.com |

Note: Deprotection conditions typically involve concentrated aqueous ammonia.

Table 2 shows an example of oligonucleotide yield comparison using different protecting groups for 2-aminopurine (P), which is analogous to the protection needed for guanine due to the exocyclic amine. While this table specifically addresses 2-aminopurine, it illustrates the potential impact of protecting group choice on oligonucleotide yield after purification.

| Protecting Group for 2-Aminopurine | Amount of DMT-Oligonucleotide (OD at 260 nm) after 1st HPLC | Amount of Oligonucleotide (OD at 260 nm) after 2nd HPLC (DMT-off) | Source |

| isobutyryl (ibu) | 363 | 276 | csic.es |

| dimethylformamidine (dmf) | 156 | 111 | csic.es |

Note: This data is for a specific 10 µmol-scale synthesis of the sequence 5'-CGT AGP GAT GC-3'. csic.es

The use of DMF-dG phosphoramidites is a standard practice in modern oligonucleotide synthesis, particularly when fast or mild deprotection conditions are required. The efficiency of incorporation and the relatively facile removal of the dmf group contribute to the successful synthesis of a wide range of oligonucleotides for diverse research applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-11-10(12(22)17-13)14-6-19(11)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXECVVVXPHBGGX-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654674 | |

| Record name | 2'-Deoxy-N-[(dimethylamino)methylidene]guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17331-13-4 | |

| Record name | 2'-Deoxy-N-[(dimethylamino)methylidene]guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Attributes of N,n Dimethylformamidine 2′ Deoxyguanosine Dmf Dg As a Synthetic Precursor

Methodologies for the Chemical Synthesis of DMF-dG Phosphoramidites

The synthesis of DMF-dG phosphoramidites involves the protection of the deoxyguanosine nucleoside at specific positions, followed by phosphitylation. The general strategy for preparing nucleoside phosphoramidites involves protecting the exocyclic amino groups of the base, the 5'-hydroxyl group, and then introducing the phosphoramidite (B1245037) moiety at the 3'-hydroxyl group. atdbio.comjournalirjpac.com

Derivatization Strategies for Guanine (B1146940) Base Protection

In the context of DMF-dG synthesis, the key derivatization step involves the protection of the exocyclic amino group (N2) of guanine with the N,N-dimethylformamidine (DMF) group. This is typically achieved by reacting deoxyguanosine with N,N-dimethylformamide dimethyl acetal. mdpi.comcsic.es This reaction is often reported to be essentially quantitative, and in some cases, the resulting protected nucleoside can be used in subsequent steps without extensive chromatographic purification. mdpi.com

Traditional protecting groups for guanine, such as the isobutyryl (ibu) group, are more resistant to hydrolysis, making their removal the rate-determining step in oligonucleotide deprotection. atdbio.combiotage.com The DMF group, being more labile, allows for milder deprotection conditions, which is particularly beneficial when synthesizing modified oligonucleotides containing chemical groups sensitive to strong ammonia (B1221849) treatment. atdbio.combiotage.com

The DMF protecting group is electron-donating, which effectively protects the guanosine (B1672433) from depurination, a side reaction that can occur during oligonucleotide synthesis, especially in the presence of acidic conditions used for detritylation. glenresearch.comglenresearch.com

Purification and Characterization Techniques for DMF-dG Precursors

Following the derivatization steps, purification of DMF-dG precursors, particularly the final phosphoramidite, is essential to obtain high-purity monomers for efficient oligonucleotide synthesis. While some protected nucleoside intermediates may be used without extensive purification, the phosphoramidite monomers are typically purified. mdpi.com

Common purification techniques for nucleoside phosphoramidites include silica (B1680970) gel column chromatography. atdbio.comtandfonline.com However, alternative methods like two-stage extraction processes have also been developed to purify phosphoramidites, offering advantages in terms of solvent usage and scalability compared to traditional chromatography. google.com

Characterization of DMF-dG precursors and the final phosphoramidite involves various analytical techniques to confirm their structure and purity. These techniques commonly include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). csic.estandfonline.com HPLC, particularly reversed-phase HPLC, is frequently used to assess the purity of the final phosphoramidite product. csic.es UV/Vis spectroscopy can also be used for identity confirmation.

Chemical Properties of the N,N-Dimethylformamidine (DMF) Protecting Group

The N,N-dimethylformamidine (DMF) group plays a crucial role in the chemical properties of DMF-dG, particularly its behavior during oligonucleotide synthesis and subsequent deprotection.

Reactivity and Stability Considerations in Synthetic Protocols

The DMF protecting group is designed to be stable under the conditions of the oligonucleotide synthesis cycle, which includes steps like detritylation (acidic), coupling, capping, and oxidation. atdbio.combiotage.com However, it is also engineered to be readily removed under specific deprotection conditions.

Compared to the isobutyryl (ibu) group, the DMF group is more labile, meaning it is cleaved more easily under basic conditions. atdbio.comcsic.es This lability is advantageous for achieving faster deprotection, which is particularly important for high-throughput synthesis and for synthesizing oligonucleotides containing base-labile modifications. qualitysystems.com.tw

While the DMF group is generally stable during the synthesis cycle, some studies have explored its behavior under different conditions. For instance, the choice of solvent can influence reaction yields during phosphoramidite synthesis, with DMF showing a decrease in yield at higher temperatures in certain coupling procedures. cdnsciencepub.com

The electron-donating nature of the formamidine (B1211174) group, including DMF, contributes to stabilizing the glycosidic bond, making the nucleoside less prone to depurination compared to those protected with electron-withdrawing acyl groups. glenresearch.comglenresearch.com

Kinetic Studies of DMF Deprotection under Varying Conditions

The kinetics of DMF deprotection are a key aspect of its utility in oligonucleotide synthesis. The primary method for removing the DMF group, along with other base protecting groups and the cyanoethyl phosphate (B84403) protection, is treatment with concentrated aqueous ammonia or other basic solutions after the oligonucleotide chain assembly is complete. atdbio.combiotage.comsigmaaldrich.com

Studies have shown that the DMF group is removed significantly faster than the conventional isobutyryl (ibu) group under standard deprotection conditions. For example, complete deprotection of dG(dmf) in concentrated ammonia can be achieved in approximately 2 hours at 55 °C or 1 hour at 65 °C, whereas ibu-protected guanine requires longer durations, typically 5 hours at 55 °C. atdbio.combiotage.comqualitysystems.com.tw

The rate of deprotection can also be influenced by the deprotection reagent and temperature. While concentrated ammonia is common, mixtures of aqueous ammonia and methylamine (B109427) (AMA) can provide even faster deprotection. fishersci.be The lability of the DMF group allows for effective deprotection even at room temperature, although it takes longer than at elevated temperatures. csic.es

Research comparing DMF and ibu protecting groups on modified nucleosides, such as 2-aminopurine (B61359), has also demonstrated the faster removal of the DMF group, although this can sometimes be associated with increased sensitivity to side reactions like depurination under acidic conditions encountered during synthesis. csic.es

The efficient and relatively rapid deprotection of the DMF group under mild basic conditions makes DMF-dG phosphoramidite a valuable precursor for the synthesis of a wide range of oligonucleotides, especially those requiring optimized deprotection protocols. qualitysystems.com.tw

Integration of Dmf Dg into Oligonucleotides and Nucleic Acid Constructs

Solid-Phase Oligonucleotide Synthesis Utilizing DMF-dG Phosphoramidites

Solid-phase oligonucleotide synthesis is the predominant method for producing synthetic DNA and RNA sequences. wikipedia.org This automated process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain immobilized on a solid support, typically controlled pore glass (CPG) or macroporous polystyrene. wikipedia.orgcsic.es DMT-dG(dmf) Phosphoramidite (B1245037) is a key building block in this process, providing a protected form of deoxyguanosine. medchemexpress.comsigmaaldrich.com The synthesis proceeds through a series of cycles, each adding a single nucleotide. wikipedia.org

Optimization of Coupling Efficiencies and Reaction Parameters

Efficient coupling of each phosphoramidite monomer is crucial for synthesizing high-purity oligonucleotides, especially for longer sequences. umich.edu The coupling reaction involves the activation of the phosphoramidite by a weak acid, such as tetrazole, followed by nucleophilic attack by the free 5'-hydroxyl group of the support-bound nucleoside. umich.edu Factors influencing coupling efficiency include the concentration of the phosphoramidite and activator, reaction time, and the absence of water, which can hydrolyze the phosphoramidite. wikipedia.orgnih.govresearchgate.net Sterically hindered phosphoramidites, including some modified ones, may require extended coupling times to achieve high yields. wikipedia.orgrsc.org While specific detailed research findings on optimizing coupling efficiencies solely for DMF-dG phosphoramidite were not extensively detailed in the search results, it is understood that standard phosphoramidite coupling protocols are generally applicable, although modifications might be necessary depending on the specific sequence and other incorporated modifications. rsc.org DMT-dG(dmf) Phosphoramidite is reported to be as stable in solution as standard phosphoramidites like dA(bz), dC(bz), and dT. sigmaaldrich.com

De-protection Protocols and Their Impact on Oligonucleotide Integrity

Following the assembly of the oligonucleotide chain, protecting groups, including the dmf group on guanine (B1146940) and cyanoethyl groups on the phosphate (B84403) backbone, must be removed. glenresearch.combiotage.com The deprotection step is critical and its conditions must be carefully chosen to ensure complete removal of protecting groups while preserving the integrity of the synthesized oligonucleotide, particularly when incorporating sensitive modifications. glenresearch.com

Conventionally, isobutyryl (iBu) was used as the protecting group for guanine. biotage.comatdbio.com However, the deprotection of iBu-dG is relatively slow, often requiring concentrated ammonium (B1175870) hydroxide (B78521) at 55 °C for several hours. biotage.comatdbio.com DMF-dG was introduced as a "Fastphoramidite" because the dmf group is removed significantly faster than the isobutyryl group, approximately twice as fast or even around 4 times as quickly depending on the source and conditions. glenresearch.comglenresearch.com This allows for milder and shorter deprotection conditions, which is particularly beneficial when the oligonucleotide contains acid- or base-sensitive modifications, such as certain fluorescent dyes or modified bases. sigmaaldrich.comglenresearch.comglenresearch.com

Common deprotection conditions compatible with DMF-dG include concentrated ammonium hydroxide at 55 °C for 1 hour or at 65 °C for 1 hour. sigmaaldrich.comatdbio.com Milder conditions, such as 30% ammonium hydroxide/40% methylamine (B109427) (1:1 v/v) for 10 minutes at 65 °C, can also be used, although this requires the use of acetyl (Ac) protected cytosine to avoid transamidation. glenresearch.com Another option is tert-butylamine/water (1:3) for 6 hours at 60 °C. glenresearch.com For oligonucleotides containing extremely sensitive labels like cyanine (B1664457) or rhodamine dyes, or where Bz-protected C is used, AMA deprotection is not recommended due to potential transamidation. biosearchtech.com In such cases, dmf-dG works well with t-butylamine/methanol/water (1:1:2). glenresearch.combiosearchtech.com

In some instances, particularly when using sodium hydroxide for deprotection, the dmf group on guanosine (B1672433) has shown remarkable resistance, requiring over 72 hours at room temperature for complete removal, in contrast to isobutyryl-protected dG which deprotects cleanly in 17 hours under the same conditions. glenresearch.com This highlights the importance of selecting a deprotection protocol compatible with all modifications present in the oligonucleotide.

The use of dmf-dG is especially suitable for G-rich sequences, where incomplete deprotection can be a concern with conventional protecting groups. sigmaaldrich.com Faster deprotection contributes to increased efficiency in high-throughput oligonucleotide synthesis and can lead to higher purity and yield. sigmaaldrich.com

Table 1: Comparison of Guanine Protecting Group Deprotection Rates

| Protecting Group | Deprotection Conditions (Concentrated NH₄OH) | Approximate Time | Relative Rate (vs iBu-dG) | Source |

| iBu-dG | 55 °C | Several hours | 1x | biotage.comatdbio.com |

| dmf-dG | 55 °C | 1 hour | ~2x | sigmaaldrich.comatdbio.com |

| dmf-dG | 65 °C | 1 hour | - | sigmaaldrich.com |

| dmf-dG | - | - | ~4x | glenresearch.com |

Note: Relative rates can vary depending on specific conditions and sequence context.

Engineering of Nucleic Acid Structures Incorporating Site-Specific Modified Guanine Residues

The ability to site-specifically incorporate modified guanine residues like DMF-dG is fundamental to engineering nucleic acid structures with altered properties for structural and functional studies. This involves the rational design of oligonucleotide sequences and the subsequent synthetic procedures to accurately place the modified base.

Design and Synthesis of Oligonucleotides with Defined Guanine Adducts

Designing oligonucleotides with site-specific guanine adducts requires careful consideration of the desired structural or functional outcome. Modified guanine bases can influence base pairing, stacking interactions, and recognition by proteins or other molecules. glenresearch.com The synthesis of such oligonucleotides is achieved using automated solid-phase synthesis with the appropriate modified phosphoramidite building blocks, such as DMT-dG(dmf) Phosphoramidite. oup.comacs.org

For incorporating site-specific modifications, the standard phosphoramidite chemistry is employed, where the modified phosphoramidite is introduced at the desired position in the sequence during the synthesis cycle. oup.comacs.org The efficiency of incorporation of modified nucleoside phosphoramidites is generally high, often exceeding 99%. glenresearch.com

Research has demonstrated the synthesis of oligonucleotides containing various guanine modifications for studying their impact on DNA and RNA. For instance, oligonucleotides containing oxidative damage products derived from deoxyguanosine, such as Fapy-dG, have been synthesized using phosphoramidite chemistry, requiring careful optimization of deprotection conditions to minimize side reactions. nih.gov Similarly, oligonucleotides containing nitrogen mustard formamidopyrimidine monoadducts of deoxyguanosine have been synthesized to study their biological response. acs.org These examples highlight the versatility of phosphoramidite synthesis with modified building blocks to create oligonucleotides with defined guanine adducts.

Preparation of DNA and RNA Constructs for Structural and Functional Studies

Once synthesized, oligonucleotides containing site-specific DMF-dG or other modified guanine residues are prepared for various structural and functional studies. This typically involves cleavage from the solid support, deprotection, and purification. wikipedia.org

Cleavage from the solid support usually occurs concurrently with or after the deprotection of the phosphate backbone and bases. glenresearch.combiotage.com The choice of deprotection protocol, as discussed in Section 3.1.2, is crucial for obtaining intact modified oligonucleotides. Following deprotection, the crude oligonucleotide is purified, commonly by techniques such as high-performance liquid chromatography (HPLC), to isolate the desired full-length product from truncated sequences and other impurities. wikipedia.orgoup.com

These purified modified oligonucleotides can then be used to prepare various nucleic acid constructs, including:

Duplexes: Forming double-stranded DNA or RNA by annealing the modified oligonucleotide with its complementary strand to study the impact of the modification on duplex stability, conformation, and recognition by binding partners.

Quadruplexes: Investigating the role of guanine modifications in the formation and stability of G-quadruplex structures, which are important in various biological processes. glenresearch.com

Nucleoprotein Complexes: Preparing complexes with proteins (e.g., enzymes, transcription factors) to study how the modified guanine affects binding affinity, specificity, and enzymatic activity. chemie-brunschwig.chnih.gov

Structural Studies: Utilizing techniques like NMR spectroscopy or X-ray crystallography to determine the three-dimensional structure of nucleic acids containing the modified guanine, providing insights into its conformational preferences and interactions. chimia.ch

Functional Assays: Employing the modified constructs in various in vitro or in vivo assays to assess their biological activity, such as their role in gene expression, replication, or repair.

The incorporation of site-specific guanine modifications like DMF-dG provides a powerful tool for researchers to probe the intricate relationship between nucleic acid structure and function.

Applications of Dmf Dg Modified Oligonucleotides in Dna Damage and Repair Research

Investigation of DNA Adduct Formation Mechanisms and Specificity

Understanding how various agents interact with DNA to form adducts is crucial in assessing mutagenic and carcinogenic risks. Synthetic oligonucleotides provide controlled environments to study these reactions. Oligonucleotides synthesized using protected phosphoramidites, including DMT-dG(dmf) phosphoramidite (B1245037), allow for the creation of DNA sequences with defined sites, which can then be exposed to DNA-damaging agents. While DMF-dG itself is a synthetic intermediate, the resulting oligonucleotides can be used as substrates to investigate the mechanisms and specificity of adduct formation at guanine (B1146940) residues within different sequence contexts.

Mimicry of Endogenous and Exogenous Guanine Adducts

DMF-dG is a protected deoxyguanosine building block used in oligonucleotide synthesis and does not directly mimic common endogenous or exogenous guanine adducts such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) or formamidopyrimidines (Fapy-dG). These latter compounds are actual DNA lesions resulting from oxidative stress or exposure to certain chemicals. However, oligonucleotides containing these biologically relevant adducts can be synthesized using methodologies that may involve protected nucleosides like DMF-dG during the synthesis process of the surrounding DNA sequence nih.govthegoodscentscompany.com. The ability to site-specifically incorporate such damage mimics into synthetic DNA allows for detailed biochemical and structural studies of their formation and consequences.

Studies on the Influence of Sequence Context on Adduction Events

The sequence of nucleotides surrounding a potential damage site can significantly influence the efficiency and specificity of DNA adduct formation. Synthetic oligonucleotides, prepared with high precision using techniques involving protected monomers like DMF-dG, are essential tools for dissecting these sequence context effects. By synthesizing a series of oligonucleotides that vary only in the nucleotides flanking a specific guanine residue, researchers can systematically investigate how local sequence environment affects the propensity of that guanine to form adducts when exposed to DNA-damaging agents. Studies on other guanine adducts, such as BPDE-dG, have demonstrated a clear influence of sequence context on damage formation wikipedia.org.

Mechanistic Studies of DNA Repair Pathway Recognition of Modified Guanine Bases

Cells possess sophisticated DNA repair systems to maintain genomic integrity. Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Mismatch Repair (MMR) are major pathways involved in processing damaged or aberrant DNA bases. Synthetic oligonucleotides containing specific modifications are widely used as substrates to elucidate the mechanisms by which repair enzymes recognize and process these lesions. While the DMF-dG modification itself is typically removed after oligonucleotide synthesis, the ability to synthesize defined DNA substrates using this protected building block is fundamental to studying the recognition and repair of other modified guanine bases.

Substrate Specificity for Base Excision Repair (BER) Enzymes

Base Excision Repair (BER) is the primary pathway responsible for removing small base modifications, including many oxidative, alkylated, and deaminated bases nih.govuni.lu. This process is initiated by DNA glycosylases that recognize and excise the damaged base. Typical substrates for BER glycosylases include lesions like 8-oxo-dG, which is removed by OGG1. The dmf group on DMF-dG is a relatively bulky protecting group compared to the lesions typically processed by BER. Based on the current understanding and available research, there is no direct evidence to suggest that the DMF-dG modification itself serves as a substrate for recognition and excision by BER enzymes. Its role is primarily in facilitating the synthesis of DNA strands that might then be used to study BER acting on other lesions.

Role of Nucleotide Excision Repair (NER) in Processing Bulky Guanine Lesions

Nucleotide Excision Repair (NER) is a versatile pathway that handles a wide array of bulky, helix-distorting DNA lesions, including UV-induced photoproducts and large chemical adducts. NER operates through damage recognition, unwinding of the DNA helix, excision of a DNA fragment containing the lesion, and subsequent synthesis of new DNA to fill the gap. Examples of bulky guanine lesions processed by NER include certain adducts formed by carcinogens. While the dmf group on DMF-dG introduces a modification to the guanine base, there is no specific research identified in the provided context demonstrating that DNA containing the persistent DMF-dG modification is a substrate for the NER pathway. NER's action is typically directed at lesions that cause significant structural distortion of the DNA double helix.

Mismatch Repair (MMR) Pathways in Response to Aberrant Guanine Modifications

The Mismatch Repair (MMR) system primarily corrects errors that occur during DNA replication, such as base-base mismatches and insertion-deletion loops. However, MMR can also be involved in recognizing and responding to certain types of DNA damage, particularly those that lead to mispairing or distortion of the DNA helix. While MMR can recognize aberrant base modifications that result in mismatches, there is no information in the available search results indicating that the DMF-dG modification, in the context of a synthetic oligonucleotide, is recognized by MMR pathways or elicits an MMR response. The dmf group is a synthetic protection and is typically removed.

Analysis of DNA Polymerase Fidelity and Translesion Synthesis across Modified Guanine

DMF-dG, or N2-dimethylformamidine-2'-deoxyguanosine, is a modified deoxyguanosine that can be incorporated into synthetic oligonucleotides. These modified oligonucleotides serve as valuable tools in DNA damage and repair research, particularly for investigating how DNA polymerases interact with altered DNA bases during replication and repair processes. While direct studies specifically detailing the fidelity and translesion synthesis (TLS) of DNA polymerases across a templating DMF-dG adduct were not found in the consulted literature, the synthesis and use of oligonucleotides containing modifications like DMF-dG are fundamental to this field.

Research into DNA polymerase fidelity and TLS across modified guanine bases typically involves the use of site-specifically modified DNA templates. Oligonucleotides containing modifications such as dmf-dG-CE phosphoramidite are synthesized to create these templates fishersci.capitt.edu. The dmf group in these synthesis building blocks is a base-protecting group that facilitates rapid oligonucleotide synthesis and deprotection fishersci.capitt.edu. These modified oligonucleotides can then be incorporated into primer-template DNA duplexes for in vitro biochemical studies nih.govnih.gov.

Analysis of DNA polymerase interaction with modified guanine bases, including those potentially incorporating structures related to DMF-dG, often employs techniques such as steady-state and pre-steady-state kinetics, as well as primer extension assays. These methods allow researchers to quantitatively assess several key parameters:

Bypass Efficiency: The ability of a polymerase to synthesize DNA past the modified base. This is often measured by determining the proportion of primers extended beyond the lesion site compared to an undamaged control template.

Nucleotide Insertion Specificity and Fidelity: The preference of the polymerase for inserting a particular nucleotide opposite the modified base. Misincorporation events (inserting a base other than the correct one) are indicative of reduced fidelity.

Extension Efficiency: The rate and extent of DNA synthesis after the polymerase has incorporated a nucleotide opposite the lesion. Some lesions may cause stalling not only at the site of damage but also at subsequent positions.

Studies on other N2-modified guanine adducts, such as N2-aryl-dG adducts, have demonstrated that TLS polymerases like human DNA polymerase κ (hpolκ) and η (hpolη) can bypass these lesions. The efficiency of bypass can be influenced by the steric bulkiness of the modification. While these findings provide context for how polymerases might handle an N2 modification on guanine, the specific impact of the dimethylformamidine group in DMF-dG on polymerase activity requires direct investigation.

Replicative DNA polymerases are generally highly accurate but can be stalled by DNA lesions, necessitating the recruitment of specialized TLS polymerases. TLS polymerases are often less accurate than replicative polymerases but are capable of inserting nucleotides opposite damaged bases, albeit sometimes in an error-prone manner. Studies utilizing modified oligonucleotides help to elucidate which polymerases are involved in bypassing specific lesions and the mechanisms they employ, contributing to our understanding of DNA damage tolerance pathways.

The synthesis of oligonucleotides containing site-specific modifications like DMF-dG is crucial for conducting detailed biochemical and structural studies to understand how DNA polymerases recognize and process damaged DNA templates. These investigations are essential for unraveling the molecular mechanisms of DNA damage and repair and the roles of different DNA polymerases in maintaining genomic integrity.

Role in Investigating Mutagenesis and Genetic Stability

Construction of Mutagenesis Assay Systems Utilizing Site-Specific Guanine (B1146940) Lesions

The study of mutagenesis induced by specific DNA lesions necessitates their precise placement within a defined DNA sequence. This is often achieved through the construction of site-specific mutagenesis assay systems. A common approach involves synthesizing oligonucleotides containing a single, defined guanine modification at a predetermined position. These modified oligonucleotides are then incorporated into a larger DNA molecule, such as a plasmid or bacteriophage genome, using molecular cloning techniques oup.comnih.gov.

The synthesis of these modified oligonucleotides frequently utilizes phosphoramidite (B1245037) chemistry. Protected nucleoside phosphoramidites, including those with protecting groups on the guanine base like the dimethylformamidine (dmf) group in DMT-dG(dmf) phosphoramidite, are essential building blocks for automated DNA synthesis sigmaaldrich.comhongene.com. After the oligonucleotide containing the protected, modified guanine is synthesized, the protecting groups are typically removed to yield the desired guanine lesion within the DNA strand.

Once the DNA molecule containing the site-specific guanine lesion is constructed, it is introduced into biological systems, such as bacterial or mammalian cells oup.comnih.gov. These systems are chosen based on the specific repair pathways and replication machinery being investigated. The presence of the precisely located lesion allows researchers to study how DNA polymerases replicate across the damage and how cellular repair mechanisms recognize and process it. Unrepaired or misrepaired lesions can lead to mutations during DNA replication.

Analysis of Mutational Spectra Induced by Chemically Modified Guanine

Analyzing the mutational spectrum induced by a specific guanine modification provides critical insights into its mutagenic potential and the mechanisms of translesion synthesis. After introducing DNA containing a site-specific guanine lesion into cells, the DNA is allowed to replicate oup.comoup.comnih.gov. The progeny DNA molecules are then isolated, and the sequence around the site where the original lesion was located is determined oup.comoup.comnih.gov.

By comparing the sequences of the progeny DNA to the original sequence containing the lesion, researchers can identify the types and frequencies of mutations that occurred opposite or adjacent to the modified guanine oup.comoup.comnih.gov. Common mutations induced by guanine lesions include base substitutions (e.g., G to T, G to C, G to A transversions or transitions) and frameshift mutations (insertions or deletions of bases) oup.comoup.comnih.govnih.govpnas.orgmdpi.com.

Studies on various guanine adducts, such as the C8-guanine adduct of 1-nitropyrene (B107360) (dGAP), have shown that the local DNA sequence context can significantly influence both the types and frequencies of induced mutations oup.comoup.com. For instance, dGAP was found to induce different mutation patterns depending on whether it was located in a repetitive CGCGCG sequence or a non-repetitive GGC sequence oup.comoup.com. Analysis of mutational spectra often involves high-resolution sequencing techniques to accurately identify and quantify the different types of mutations pnas.orgmdpi.com.

Data on mutational spectra can be presented in tables detailing the percentage of different mutation types observed at the lesion site.

| Lesion Type (Example) | DNA Sequence Context | Mutation Type | Frequency (%) |

| dGAP oup.com | GGC (at 5' G) | G→C Transversion | >70% of base substitutions |

| dGAP oup.com | GGC (at 5' G) | G→T Transversion | Detected |

| dGAP oup.com | GGC (at 5' G) | -1 Frameshift | ~0.4% |

| dGAP oup.com | GGC (at 3' G) | -1 Frameshift | 0.5-0.8% |

| Fapy•dG nih.gov | GTGCGT (at G) | G→T Transversion | 10.5 ± 0.6% |

| Fapy•dG nih.gov | GTGCGT (at G) | G→A Transition | Detected |

Assessment of Genomic Instability Triggered by Unrepaired Guanine Alterations

Unrepaired or misrepaired DNA lesions, including modified guanine bases, can lead to genomic instability. Genomic instability encompasses a range of alterations, from point mutations and small insertions/deletions to large-scale chromosomal rearrangements nih.gov. While the search results did not specifically detail how "DMF-dG" directly triggers genomic instability, the general principles of how persistent DNA lesions lead to instability are well-established and supported by the provided sources in the broader context of DNA damage.

When DNA replication encounters an unrepaired guanine lesion, translesion synthesis (TLS) polymerases may bypass the lesion, often in an error-prone manner, leading to point mutations nih.gov. If the lesion is not bypassed or repaired, it can cause replication fork stalling or collapse, which can lead to DNA strand breaks life-science-alliance.org. DNA double-strand breaks (DSBs) are particularly detrimental and can be repaired by pathways like homologous recombination (HR) or non-homologous end joining (NHEJ) nih.gov. Errors in these repair processes can result in chromosomal aberrations, such as translocations, deletions, and amplifications, contributing to genomic instability nih.gov.

Studies investigating genomic instability often employ techniques to detect markers of DNA damage, such as phosphorylated histone H2AX (γH2AX) foci, which indicate DSBs life-science-alliance.orgnih.govpnas.org. Chromosomal analysis can also reveal structural and numerical abnormalities nih.gov. While specific data linking a "DMF-dG" adduct directly to these markers was not found, the presence of any persistent, unrepaired guanine modification has the potential to initiate events that compromise genomic stability, particularly if they impede replication or trigger error-prone repair pathways.

Comparative Studies on the Mutagenic Potential of Various Guanine Modifications

Comparing the mutagenic potential of different guanine modifications is crucial for understanding the relative contributions of various types of DNA damage to mutagenesis and carcinogenesis. Site-specific mutagenesis assays are particularly valuable for these comparative studies because they allow for the assessment of the mutagenicity of different lesions within the same sequence context and biological system nih.govnih.gov.

Researchers can synthesize DNA molecules containing different guanine adducts at the identical position and then compare the resulting mutation frequencies and spectra after replication in the same cells nih.govnih.govmdpi.com. For example, studies have compared the mutagenicity of C8-guanine adducts formed by different nitropyrene isomers, revealing significant differences in their ability to induce specific mutations like CpG deletions nih.gov. Similarly, the mutagenicity of different oxidized guanine species, such as 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxo-dG) and formamidopyrimidine-deoxyguanosine (Fapy-dG), has been compared, showing varying mutation frequencies and preferences for specific base substitutions nih.govmdpi.com.

These comparative studies help to establish structure-mutagenicity relationships for guanine lesions and provide insights into how different chemical modifications influence recognition by repair enzymes and bypass by DNA polymerases. The use of site-specific approaches ensures that observed differences in mutagenicity are attributable to the specific lesion itself rather than variations in the efficiency of adduct formation or location within the genome.

| Guanine Modification (Example) | Biological System | Primary Mutation Type | Mutation Frequency (Example) | Reference |

| C8-dG adduct of 1-nitropyrene nih.gov | E. coli (repair-competent) | CpG Deletions | 1.7% (without SOS) | nih.gov |

| C8-dG adduct of 1,6-dinitropyrene (B1200346) nih.gov | E. coli (repair-competent) | CpG Deletions | 6.8% (without SOS) | nih.gov |

| C8-dG adduct of 1,8-dinitropyrene (B49389) nih.gov | E. coli (repair-competent) | CpG Deletions | 10.0% (without SOS) | nih.gov |

| Fapy•dG nih.gov | HEK 293T cells | G→T Transversion | 10.5 ± 0.6% (in tandem lesion) | nih.gov |

| 8-OxodGuo nih.gov | HEK 293T cells | G→T Transversion | 1.6 ± 0.3% (in tandem lesion) | nih.gov |

Advanced Analytical and Biophysical Approaches for Characterization of Dmf Dg Containing Nucleic Acids

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental for delineating the structural characteristics of DMF-dG and verifying its presence within nucleic acid sequences.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis

NMR spectroscopy serves as a potent tool for detailed structural and conformational analysis of molecules, including modified nucleosides like DMF-dG and oligonucleotides containing them. Proton NMR (¹H NMR) is routinely employed to validate the successful synthesis and structure of DMF-dG derivatives by analyzing the chemical shifts and coupling constants of the protons within the molecule acs.orgnih.govacs.orgnih.govresearchgate.net. The detection of characteristic signals corresponding to the dimethylamino group and the formamidine (B1211174) proton confirms the presence of the dmf modification acs.orgnih.gov.

Circular Dichroism (CD) Spectroscopy for Helical Structure Assessment

Circular Dichroism (CD) spectroscopy is a widely adopted technique for investigating the secondary structure of nucleic acids, particularly for evaluating the formation and characteristics of helical structures like B-DNA, A-RNA, or G-quadruplexes researchgate.netmdpi.com. CD measures the differential absorption of left and right circularly polarized light by chiral molecules. Nucleic acids exhibit distinct CD spectra that are dependent on their conformation.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS) is an essential tool for the identification, characterization, and quantification of DMF-dG and oligonucleotides containing it. It provides precise information regarding the mass-to-charge ratio of molecules, enabling confirmation of molecular weight and the detection of modifications or adducts.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) delivers highly accurate mass measurements, which are critical for confirming the elemental composition of DMF-dG and its derivatives acs.orgnih.gov. HRMS can differentiate between molecules with very close nominal masses, thereby providing a high level of confidence in identifying the target compound. For instance, HRMS (FAB+) has been employed to calculate and determine the m/z values for modified deoxyguanosine adducts, confirming their molecular formulas acs.org. The expected mass increase due to the addition of the dmf group to deoxyguanosine is approximately 55 Daltons colby.edu. HRMS can verify this mass addition in synthetic DMF-dG or in oligonucleotides containing this modification.

LC-MS/MS for Oligonucleotide Sequencing and Adduct Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that couples the separation capabilities of liquid chromatography with the structural information obtained from tandem mass spectrometry. This is particularly valuable for analyzing complex samples, such as enzymatic digests of modified oligonucleotides.

LC-MS/MS can be used to identify and quantify DMF-dG within enzymatic hydrolysates of DNA nih.govnih.govresearchgate.net. By separating the individual nucleosides or modified nucleosides using LC and subsequently subjecting them to MS/MS, characteristic fragmentation patterns can be generated, serving as a fingerprint for the identification of DMF-dG researchgate.net. This technique is also applicable to adduct profiling, allowing researchers to identify and quantify the levels of DMF-dG formation in DNA exposed to DMF nih.gov. LC-MS/MS methods, often coupled with stable isotope dilution, offer high sensitivity and reliability for the quantification of modified nucleosides in complex biological matrices nih.gov.

LC-MS/MS can also be applied to the sequencing of oligonucleotides containing modifications. Analysis of the fragmentation patterns of intact or partially fragmented oligonucleotides can potentially reveal the position of the DMF-dG modification within the sequence.

Chromatographic Separation Techniques for Purity and Isolation

Chromatographic techniques are essential for the purification and assessment of the purity of synthetic DMF-dG and oligonucleotides containing this modification.

High-Performance Liquid Chromatography (HPLC) is widely utilized for the analysis and purification of nucleosides, nucleotides, and oligonucleotides acs.orgnih.govnih.govmdpi.com. Reversed-phase HPLC is a common mode, employing a stationary phase that is less polar than the mobile phase, enabling separation of compounds based on their hydrophobicity.

HPLC is used to determine the purity of synthesized DMF-dG phosphoramidites, with reported purities often exceeding 98.0% or 99.0% by reversed-phase HPLC sigmaaldrich.comhongene.com. Analytical HPLC can be used to monitor the progress of synthesis and deprotection reactions and to evaluate the purity of the final oligonucleotide product acs.orgnih.gov. Preparative HPLC can be employed to isolate and purify DMF-dG containing oligonucleotides from reaction mixtures or from biological samples following enzymatic digestion nih.gov. Various gradient systems and stationary phases can be optimized to achieve efficient separation of the modified oligonucleotide from truncated sequences, unreacted starting materials, and other byproducts acs.orgnih.gov.

In combination with spectroscopic and mass spectrometric methods, chromatographic techniques provide a comprehensive approach to ensure the quality and accurate characterization of DMF-dG containing nucleic acids for research and potential therapeutic applications.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis and purification of synthetic oligonucleotides, including those synthesized using DMF-dG phosphoramidite (B1245037) atdbio.comumich.eduglenresearch.comnih.gov. HPLC methods are developed to assess the purity of the synthesized product, separate full-length oligonucleotides from truncated sequences and other impurities, and monitor the efficiency of synthesis and post-synthesis deprotection steps atdbio.comcsic.esumich.eduglenresearch.com.

Reversed-phase HPLC is commonly employed for the quality control of phosphoramidites, including DMT-dG(dmf) phosphoramidite, to ensure high purity before synthesis sigmaaldrich.com. After oligonucleotide synthesis, reversed-phase or ion-exchange HPLC can be used to analyze the crude product. The chromatogram reveals the presence of the desired full-length product and various shorter sequences resulting from incomplete coupling steps during synthesis atdbio.comumich.edu.

Monitoring the deprotection step is also critical, and HPLC can be used to follow the removal of protecting groups, including the dmf group from guanine (B1146940) csic.es. Efficient removal of the dmf group under the specified mild conditions is essential to yield the native deoxyguanosine in the final oligonucleotide atdbio.comsigmaaldrich.com. HPLC traces often accompany commercially available phosphoramidites as part of their Certificate of Analysis, demonstrating their quality and suitability for synthesis glenresearch.com.

Biophysical Techniques for Nucleic Acid Interaction Studies

Biophysical techniques are essential for understanding the structural properties and interactions of nucleic acids synthesized using protected monomers like DMF-dG. These techniques provide insights into duplex stability, binding affinities, and kinetic parameters when nucleic acids interact with other molecules, such as proteins.

UV Melting Analysis for Thermal Stability Determination

UV melting analysis is a standard biophysical technique used to determine the thermal stability of double-stranded nucleic acids (duplexes) acs.org. This method relies on the hyperchromicity effect, where the absorbance of UV light by nucleic acids increases as the double helix denatures into single strands upon heating . By monitoring the change in absorbance (typically at 260 nm) as a function of temperature, a melting curve is generated. The melting temperature (Tm), defined as the temperature at which 50% of the duplex has dissociated, is a direct measure of its thermal stability acs.org.

Surface Plasmon Resonance (SPR) for Protein-DNA Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to study real-time molecular interactions, including the binding kinetics and affinity between proteins and nucleic acids nicoyalife.comspringernature.comnicoyalife.comgiffordbioscience.comnih.gov. In an SPR experiment, one molecule (the ligand, e.g., a protein) is immobilized on a sensor surface, and the interacting molecule (the analyte, e.g., a synthetic oligonucleotide) is flowed over the surface springernature.comgiffordbioscience.com. Binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal springernature.com. This allows for the monitoring of association and dissociation in real-time, providing kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and affinity constants (equilibrium dissociation constant, KD) nicoyalife.comgiffordbioscience.com.

Perspectives on Advanced Nucleic Acid Engineering and Genomic Studies

Development of Novel Protected Nucleosides for Enhanced Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis, typically performed using phosphoramidite (B1245037) chemistry, requires the temporary protection of the exocyclic amino groups of the nucleobases (adenine, cytosine, and guanine) to prevent unwanted side reactions during chain elongation. Deoxyguanosine (dG) is particularly susceptible to modification, necessitating effective protection. Conventionally, the isobutyryl (iBu) group has been widely used for protecting the N2 position of guanine (B1146940). However, the removal of the iBu group often requires prolonged exposure to concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures, which can be detrimental to certain modifications or the oligonucleotide itself, especially for long or G-rich sequences cenmed.comwikipedia.orgub.eduhongene.com.

The development of protected nucleosides with more labile protecting groups has been a key area of research to address these limitations and enhance the speed and efficiency of oligonucleotide synthesis. DMF-dG, specifically as DMT-dG(dmf) Phosphoramidite, represents a significant advancement in this regard cenmed.comwikipedia.orgub.eduhongene.comnih.govnih.govsigmaaldrich.compitt.edu. In this protected nucleoside, the dimethylformamidine (dmf) group is used to protect the N2 position of deoxyguanosine.

The primary advantage of the dmf protecting group is its increased lability compared to the isobutyryl group. This allows for significantly milder and faster deprotection conditions cenmed.comwikipedia.orgub.eduhongene.comnih.gov. For instance, deprotection using concentrated ammonium hydroxide can be achieved in as little as 1 hour at 65 °C or 2 hours at 55 °C when using dG(dmf), compared to longer times required for dG(iBu) cenmed.comub.edunih.gov. This accelerated deprotection is particularly beneficial for high-throughput synthesis and for synthesizing oligonucleotides containing base-sensitive modifications or reporter groups, such as certain fluorescent dyes hongene.com.

| Protecting Group | Deprotection Reagent | Temperature (°C) | Time | Reference |

| iBu-dG | Concentrated NH₄OH | 55 | Hours | ub.edu |

| dmf-dG | Concentrated NH₄OH | 55 | 1 hour | wikipedia.orgub.edu |

| dmf-dG | Concentrated NH₄OH | 65 | 1 hour | cenmed.comnih.gov |

| dmf-dG | Concentrated NH₄OH | Room Temperature | 120 minutes | hongene.com |

| dmf-dG | t-butylamine/methanol/water | Room Temperature | N/A | hongene.com |

This table highlights the reduced deprotection times achievable with the dmf protecting group compared to the conventional isobutyryl group under similar conditions.

High-Throughput Methodologies for Screening DNA-Modifying Agents and Repair Enzymes

While high-throughput methodologies are crucial for screening DNA-modifying agents and studying DNA repair enzymes, research specifically focused on DMF-dG as the compound being screened or modified in such assays is not directly evident in the provided search results. Studies in this area typically involve exposing DNA to various agents to induce damage (such as adducts or abasic sites) and then assessing the activity of repair enzymes on these damaged DNA substrates or screening for inhibitors of these enzymes. The primary role of DMF-dG, as indicated by the search results, is as a synthetic building block for creating oligonucleotides cenmed.comwikipedia.orgub.eduhongene.comnih.govnih.govsigmaaldrich.compitt.edu. While oligonucleotides synthesized using DMF-dG phosphoramidite could potentially be used in such screening methods (e.g., as defined sequences containing specific sites for modification or repair), research on DMF-dG itself does not appear to be a direct contribution to the methodologies for screening DNA-modifying agents or repair enzymes.

Contribution of DMF-dG Research to Understanding Molecular Mechanisms of Carcinogenesis

Based on the available search results, research specifically centered on the compound DMF-dG does not appear to directly contribute to understanding the molecular mechanisms of carcinogenesis. Carcinogenesis is a complex process often linked to DNA damage, the formation of DNA adducts from exposure to carcinogens, and the failure of DNA repair mechanisms. While N,N-dimethylformamide (DMF) is a solvent, and DNA adducts are relevant to carcinogenesis, DMF-dG is consistently described as a protected nucleoside used in the chemical synthesis of DNA cenmed.comwikipedia.orgub.eduhongene.comnih.govnih.govsigmaaldrich.compitt.edu. There is no indication in the search results that DMF-dG is a DNA adduct formed in vivo as a result of exposure to carcinogens or that research into its properties as a synthetic reagent has shed light on the molecular pathways leading to cancer. Therefore, research on DMF-dG in the context of its use in oligonucleotide synthesis does not directly inform our understanding of the molecular mechanisms of carcinogenesis.

Future Directions in Synthetic Biology and Genome Editing with Modified Nucleic Acids

The fields of synthetic biology and genome editing are rapidly advancing, relying heavily on the ability to design, synthesize, and manipulate nucleic acid sequences. Synthetic biology aims to create new biological parts, devices, and systems, often involving the construction of custom DNA sequences, including those with modified or unnatural bases. Genome editing technologies, such as CRISPR-Cas9, enable precise modifications to genomic DNA, and the design and synthesis of guide RNAs and repair templates are critical components of these systems.

Q & A

Basic: What are the critical considerations for designing synthesis protocols for DMF-dG to ensure reproducibility?

Answer:

When designing synthesis protocols for DMF-dG (a phosphoramidite reagent used in oligonucleotide synthesis), researchers must:

- Standardize reaction conditions : Document temperature, solvent purity (e.g., anhydrous acetonitrile), and stoichiometric ratios to minimize batch-to-batch variability .

- Validate purity thresholds : Use HPLC or mass spectrometry to confirm ≥98% purity, as impurities can compromise downstream applications like PCR or gene synthesis .

- Adopt community protocols : Reference established methodologies from peer-reviewed sources (e.g., Glen Research or ChemGenes technical notes) to align with field standards .

Basic: How should researchers document and archive spectral data (e.g., NMR, IR) for DMF-dG to meet FAIR principles?

Answer:

- Metadata inclusion : Annotate spectra with instrument settings (e.g., NMR frequency, solvent used), date of acquisition, and analyst credentials to ensure interpretability .

- Repository selection : Deposit raw data in discipline-specific repositories (e.g., Zenodo or BMRB) using open file formats (e.g., JCAMP-DX for NMR) .

- Link publications to datasets : Use persistent identifiers (DOIs) in manuscripts to connect spectral data to published findings .

Advanced: How can researchers resolve contradictions in DMF-dG stability data across experimental conditions?

Answer:

- Controlled variable testing : Isolate factors like humidity, temperature, or light exposure using DOE (Design of Experiments) to identify degradation pathways .

- Cross-validation : Compare stability assays (e.g., accelerated aging vs. real-time studies) and reconcile discrepancies using statistical models (e.g., Arrhenius plots for temperature effects) .

- Community benchmarking : Share conflicting data in preprints or workshops to crowdsource peer insights and refine testing protocols .

Advanced: What methodologies ensure compliance with GDPR and institutional DMP requirements when handling DMF-dG-derived genomic data?

Answer:

- Pseudonymization : Strip datasets of direct identifiers (e.g., patient names) while retaining linkage keys for authorized access .

- Ethics-aligned DMPs : Outline data retention periods, access tiers (open/restricted), and encryption standards in DMPs, adhering to templates like Horizon Europe or DFG guidelines .

- Third-party audits : Engage institutional review boards (IRBs) to preemptively assess GDPR compliance for human genomic studies involving DMF-dG .

Basic: What are the minimum metadata requirements for sharing DMF-dG experimental data in public repositories?

Answer:

- Core descriptors : Include chemical structure (SMILES/InChI), lot number, synthesis date, and storage conditions .

- Experimental context : Detail application-specific parameters (e.g., oligonucleotide length, coupling efficiency in solid-phase synthesis) .

- License clarity : Specify usage rights (e.g., CC-BY 4.0) to facilitate reuse while protecting intellectual property .

Advanced: How can researchers optimize DMF-dG coupling efficiency in automated oligonucleotide synthesizers?

Answer:

- Parameter titration : Systematically adjust activation time (e.g., tetrazole concentration) and delivery pressure to maximize stepwise yields .

- Real-time monitoring : Integrate UV spectrophotometry or conductivity sensors to detect coupling failures and trigger protocol adjustments .

- Machine learning : Train models on historical synthesis data to predict optimal conditions for novel sequences .

Basic: What steps are essential for validating DMF-dG batch consistency in multi-institutional studies?

Answer:

- Interlaboratory calibration : Distribute aliquots from a central batch for parallel analysis (e.g., MALDI-TOF) to assess reproducibility .

- Standard operating procedures (SOPs) : Harmonize protocols across labs using checklists for equipment calibration and reagent handling .

- Data harmonization : Use centralized platforms (e.g., ELN systems) to aggregate and normalize results, ensuring cross-comparability .

Advanced: How should interdisciplinary teams address conflicting interpretations of DMF-dG reactivity in hybrid (chemical/biological) systems?

Answer:

- Cross-disciplinary workshops : Facilitate dialogue between chemists and biologists to align on mechanistic hypotheses (e.g., solvent-DNA interactions) .

- Multi-angle characterization : Combine techniques like X-ray crystallography (structural insights) and kinetic assays (reactivity profiles) to resolve ambiguities .

- Pre-registration : Publicly archive study designs and analysis plans to reduce confirmation bias in collaborative projects .

Basic: What are the best practices for ensuring long-term accessibility of DMF-dG research data?

Answer:

- Repository selection : Use certified repositories (e.g., Figshare, Dryad) that guarantee persistent storage and format migration .

- Embargo management : Define temporal restrictions in DMPs if data is sensitive, with clear timelines for public release .

- Provenance tracking : Embed version control and contributor roles using tools like Dataverse or Git-LFS .

Advanced: How can researchers mitigate batch-dependent variability in DMF-dG when scaling up oligonucleotide production?

Answer:

- Process analytical technology (PAT) : Implement in-line sensors to monitor critical quality attributes (CQAs) during synthesis .

- Scale-down models : Validate small-scale batches to predict large-scale performance, reducing resource waste .

- Supplier collaboration : Engage manufacturers (e.g., Merck, Thermo Fisher) to co-develop QC protocols tailored to high-throughput workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.